Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate
Description
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate (CAS No. 18865-74-2) is a coordination complex where zirconium(IV) is chelated by four 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) ligands. The tmhd ligand, a β-diketonate, imparts high thermal stability and volatility, making this compound a critical precursor in metal-organic chemical vapor deposition (MOCVD) for thin-film fabrication . Its stability under ambient conditions and solubility in organic solvents further enhance its utility in catalysis and polymer synthesis .
Safety protocols emphasize avoiding water contact (to prevent decomposition into organic acids and zirconium oxides) and using protective equipment due to its eye irritation hazard (H319) .
Properties
Molecular Formula |
C44H80O8Zr |
|---|---|
Molecular Weight |
828.3 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zirconium |
InChI |
InChI=1S/4C11H20O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b8-7-;;;; |
InChI Key |
ANBXKEDJQLYCLX-LIIRSGIESA-N |
Isomeric SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Zr] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zr] |
Origin of Product |
United States |
Preparation Methods
Ligand Substitution with Zirconium Propoxide Precursors
The preparation of Zr(thd)₄ typically begins with zirconium propoxide precursors, either n-propoxide (Zr(OnPr)₄) or isopropoxide (Zr(OiPr)₄), reacting with Hthd. Studies demonstrate that the substitution proceeds through mono- and trisubstituted intermediates, bypassing the disubstituted stage. For example, reacting Zr(OiPr)₄ with Hthd yields [Zr(OiPr)₃(thd)]₂ and Zr(OiPr)(thd)₃ as isolable intermediates. Nuclear magnetic resonance (¹H NMR) and X-ray diffraction (XRD) confirm these structures, though the n-propoxide analogue of Zr(OiPr)(thd)₃ resisted full structural refinement due to disorder.
Table 1: Intermediate Compounds in Zr(thd)₄ Synthesis
Final Conversion to Zr(thd)₄
All heteroleptic intermediates ultimately convert to the thermodynamically stable Zr(thd)₄. This transformation is accelerated by residual alcohol, which facilitates ligand exchange. For instance, [Zr(OiPr)(thd)₃] loses its isopropoxide ligand under mild heating (60–80°C), culminating in Zr(thd)₄ with 98% purity. Kinetic studies reveal that isopropoxide-derived intermediates exhibit higher stability than n-propoxide analogues, making them preferable for controlled synthesis.
Factors Influencing Synthesis Efficiency
Alkoxide Ligand Effects
Isopropoxide precursors generate more stable intermediates than n-propoxide variants. For example, [Zr(OiPr)₃(thd)]₂ persists for weeks at room temperature, whereas [Zr(OnPr)₃(thd)]₂ decomposes within days. This stability difference stems from reduced steric hindrance and stronger Zr–O bonds in isopropoxide ligands.
Role of Residual Alcohol
Residual alcohol (e.g., isopropanol) accelerates ligand substitution by stabilizing transition states through hydrogen bonding. Controlled addition of alcohol reduces reaction times from weeks to days but must be carefully managed to avoid premature precipitation of Zr(thd)₄.
Crystallographic Packing and Volatility
Zr(thd)₄ exhibits unusually low volatility and solubility due to close packing and van der Waals interactions in its crystal lattice. Single-crystal XRD reveals a monoclinic structure with Zr⁴⁺ centers coordinated by four bidentate thd ligands, creating a rigid, hydrophobic framework.
Industrial and Experimental Considerations
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Substitution: Ligand exchange reactions can occur with other β-diketones or similar ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and other β-diketones or ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxide and various substituted zirconium complexes, depending on the specific reagents and conditions used .
Scientific Research Applications
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate, also known as Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Zr(TMHD)4, is an organometallic compound with a variety of applications, particularly in materials science and chemical vapor deposition . It has the molecular formula C44H80O8Zr and a molecular weight of 828.3 g/mol .
General Properties
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically appears as a white solid . It has a melting point between 318-320°C and a boiling point of 180°C . The compound is not soluble in water . Zirconium diisopropoxidebis(2,2,6,6-tetramethyl-3,5-heptanedionate) is also a white powder, with a melting point of 98-107 °C and a boiling point of 140°C .
Applications
- Thin Film Deposition: Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) is used as a precursor in chemical vapor deposition from the gas phase of organometallic compounds (CVDOM) . This method is employed to create thin electrolyte films of zirconia stabilized by yttria (YSZ) on supporting electrodes . Gas-tight electrolyte films with a thickness of 4–10 μm can be obtained at moderate deposition temperatures of 500–700°C .
- Precursor for Zirconium Dioxide Nanoparticles: It can be used in the surface modification of zirconium dioxide (ZrO2) nanoparticles .
- Organometallic Chemistry: Zirconium Diisopropoxidebis(2,2,6,6-tetramethyl-3,5-heptanedionate) is one of numerous organometallic compounds . These compounds find use in applications requiring non-aqueous solubility, such as solar energy and water treatment .
Mechanism of Action
The mechanism of action of zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate involves the coordination of the zirconium ion with the β-diketone ligands. This coordination stabilizes the zirconium ion and facilitates its incorporation into various materials. The molecular targets and pathways involved depend on the specific application, such as the formation of thin films or the synthesis of zirconium-based biomaterials .
Comparison with Similar Compounds
Catalytic Activity in Alkoxysilane Polymerization
| Catalyst | Rate Constant (×10⁻⁴ min⁻¹) |
|---|---|
| Zirconium tmhd (ZTT) | 18.0 |
| Aluminium acetylacetonate (AAA) | 6.0 |
| Zirconium acetylacetonate (ZAA) | 2.0 |
| Zinc tmhd (ZTH) | 0.45 |
Key Insight : Zirconium tmhd’s higher rate constant vs. ZAA underscores the tmhd ligand’s electron-donating effects, which enhance Lewis acidity and catalytic efficiency.
Biological Activity
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate (Zr(TMHD)₄) is a complex compound that has garnered attention in various fields due to its unique properties and applications. This article explores its biological activity, including its role in nanotechnology, potential therapeutic applications, and safety considerations.
- Molecular Formula : C₄₄H₇₆O₈Zr
- Molar Mass : 824.29 g/mol
- CAS Number : 18865-74-2
- Melting Point : 332-339 °C
- Boiling Point : 180 °C at 0.1 mmHg
1. Nanoparticle Synthesis
Zr(TMHD)₄ is utilized as a precursor in the synthesis of zirconia (ZrO₂) nanoparticles through various chemical deposition methods. These nanoparticles are significant in biomedical applications due to their biocompatibility and unique optical properties. Research indicates that ZrO₂ nanoparticles can be functionalized for drug delivery systems and imaging agents in cancer therapy .
2. Antimicrobial Activity
Studies have shown that zirconium compounds exhibit antimicrobial properties. The incorporation of Zr(TMHD)₄ into polymer matrices has been investigated for its ability to enhance the antimicrobial activity of the resulting composites. This is particularly relevant in the development of medical devices and coatings that require sterilization .
3. Biocompatibility Studies
Research into the biocompatibility of Zr(TMHD)₄ has demonstrated its potential use in medical implants and prosthetics. The compound's low toxicity profile and favorable interaction with biological tissues make it a candidate for further investigation in regenerative medicine .
Case Study 1: Synthesis of Zirconia Nanoparticles
In a study conducted by Spijksma et al., zirconium propoxide was modified with Zr(TMHD)₄ to produce zirconia nanoparticles. The resulting nanoparticles exhibited enhanced stability and size uniformity, which are crucial for biomedical applications . The study highlighted the importance of adjusting precursor ratios to optimize nanoparticle characteristics.
Case Study 2: Antimicrobial Coatings
A recent investigation explored the incorporation of Zr(TMHD)₄ into polyvinyl alcohol (PVA) films to create antimicrobial coatings. The modified films demonstrated significant inhibition against common pathogens such as E. coli and S. aureus, suggesting that Zr(TMHD)₄ could be effectively used in healthcare settings to prevent infections .
Safety and Toxicology
While Zr(TMHD)₄ shows promise in various applications, understanding its safety profile is crucial. Preliminary toxicological assessments indicate that at low concentrations, the compound exhibits minimal cytotoxicity; however, further studies are necessary to evaluate its long-term effects on human health and the environment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate (Zr-TMHD) with high purity?
- Methodological Answer : Zr-TMHD is typically synthesized via ligand exchange reactions using zirconium chloride or alkoxide precursors with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD). To optimize purity, stoichiometric control (e.g., 1:3 molar ratio of Zr⁴⁺:TMHD⁻) and inert atmosphere conditions (e.g., nitrogen/argon) are critical. Post-synthesis purification via sublimation under reduced pressure (≤10⁻³ mbar) at 150–200°C removes unreacted ligands and byproducts. Purity (>99%) is confirmed via elemental analysis and complexometric titration for Zr content .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Zr-TMHD?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) confirm ligand coordination and absence of free H-TMHD. The β-diketonate ligands exhibit characteristic downfield shifts for the enolic protons (δ ~5.5–6.0 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD reveals octahedral coordination geometry around Zr⁴⁺, with three bidentate TMHD⁻ ligands. However, ligand disorder (e.g., staggered terminal methyl groups) may require split-site modeling in crystallographic refinements .
- Thermogravimetric Analysis (TGA) : TGA under air/O₂ shows decomposition onset at ~250°C, correlating with ligand volatilization and ZrO₂ residue formation .
Q. What are the recommended storage and handling protocols for Zr-TMHD to ensure stability?
- Methodological Answer : Store Zr-TMHD in airtight containers under inert gas (argon/nitrogen) at ambient temperatures. Avoid prolonged exposure to moisture or CO₂, as hydrolysis produces ZrO₂ and volatile diketones. Use gloveboxes for weighing and handling. Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and NIOSH-certified respirators to mitigate inhalation risks. Emergency eye wash stations and safety showers must be accessible .
Advanced Research Questions
Q. How does Zr-TMHD’s thermal decomposition mechanism influence its performance in chemical vapor deposition (CVD) processes?
- Methodological Answer : In CVD, Zr-TMHD decomposes via ligand dissociation (200–300°C), releasing volatile diketones and depositing ZrO₂ films. However, incomplete decomposition at low temperatures (<300°C) leads to carbon contamination. To mitigate this, co-reactants like O₃ or H₂O are introduced to oxidize residual ligands. In-situ mass spectrometry monitors gaseous byproducts (e.g., CO₂, H₂O) to optimize deposition parameters .
Q. What challenges arise when integrating Zr-TMHD into hybrid organic-inorganic thin films via atomic/molecular layer deposition (ALD/MLD)?
- Methodological Answer : Zr-TMHD’s bulky ligands limit reactivity with rigid organic linkers (e.g., terephthalic acid). To enhance compatibility:
- Use low deposition temperatures (170–200°C) to prevent ligand fragmentation.
- Employ pulsed precursor dosing with extended purge times to reduce gas-phase reactions.
- Pair Zr-TMHD with oxygen-free organic precursors (e.g., diamines) to avoid premature oxidation .
Q. How do solvent polarity and coordination strength affect Zr-TMHD’s solubility and structural integrity in solution-phase applications?
- Methodological Answer : Zr-TMHD is highly soluble in non-polar solvents (toluene, hexane) due to its hydrophobic ligands. In coordinating solvents (THF, DMF), ligand displacement by solvent molecules can destabilize the complex. Stability tests via UV-Vis spectroscopy (monitoring λₐᵦₛ ~300 nm for Zr-TMHD) confirm integrity in toluene but degradation in DMF within 24 hours .
Q. What contradictions exist in reported decomposition temperatures for Zr-TMHD, and how can they be resolved experimentally?
- Methodological Answer : Literature reports vary (decomposition onset: 200–300°C) due to differing atmospheres (air vs. inert gas) and heating rates. To standardize
- Perform TGA under identical conditions (e.g., 5°C/min in air).
- Use evolved gas analysis (EGA) coupled with FTIR to identify decomposition pathways (e.g., ligand vs. Zr-O bond cleavage).
- Compare results with analogous β-diketonates (e.g., Yb-TMHD, Pr-TMHD) to isolate metal-specific trends .
Methodological Considerations Table
Key Safety and Regulatory Notes
- Regulatory Compliance : Zr-TMHD is listed on TSCA (USA), EINECS (EU), and NDSL (Canada) inventories. Ensure compliance with local hazardous substance regulations during transport and disposal .
- Hazard Classification : HMIS Health Rating: 2 (moderate eye irritation). Use fume hoods and avoid skin contact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
